Zinc bromide dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

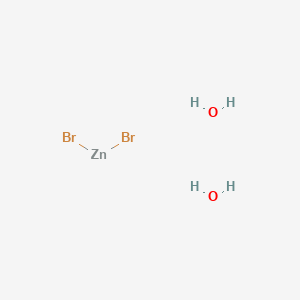

2D Structure

Properties

IUPAC Name |

dibromozinc;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOPMOPSWFFLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Zn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584238 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18921-13-6 | |

| Record name | Dibromozinc--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromozinc;dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for Zinc Bromide Dihydrate

Conventional Laboratory Synthesis Routes

Two primary and well-established routes for synthesizing zinc bromide involve the reaction of a zinc-based precursor with hydrobromic acid. The choice of zinc precursor—either zinc oxide or metallic zinc—determines the specific reaction conditions and byproducts. These reactions directly yield the hydrated form of zinc bromide.

The synthesis of zinc bromide dihydrate can be readily accomplished by treating zinc oxide with aqueous hydrobromic acid. ntnu.noacs.orgmdpi.comunifr.ch This acid-base reaction is a common and effective method for preparing the dihydrate form of the salt. ntnu.noacs.org The zinc oxide dissolves in the acid, leading to the formation of zinc bromide, with water as the other product. The subsequent crystallization from the aqueous solution isolates zinc bromide as its dihydrate. ntnu.noacs.org

This method is advantageous due to the direct formation of the dihydrate and the relative ease of handling solid zinc oxide compared to other zinc precursors.

An alternative laboratory synthesis involves the reaction of metallic zinc with hydrobromic acid. ntnu.nomdpi.comunifr.ch This redox reaction produces anhydrous zinc bromide and hydrogen gas. acs.org To obtain the dihydrate, the reaction is conducted in an aqueous solution, from which this compound can be crystallized. mdpi.comunifr.ch

The balanced chemical equation for the initial reaction is: Zn + 2HBr → ZnBr₂ + H₂ ntnu.noacs.org

Following this, the anhydrous salt hydrates in the aqueous environment to form ZnBr₂·2H₂O upon crystallization.

| Precursor | Reagent | Product | Reaction Type |

| Zinc Oxide (ZnO) | Hydrobromic Acid (HBr) | This compound (ZnBr₂·2H₂O) | Acid-Base |

| Metallic Zinc (Zn) | Hydrobromic Acid (HBr) | Zinc Bromide (ZnBr₂) + Hydrogen (H₂) | Redox |

Crystallization Control and Influencing Factors

The production of high-quality this compound crystals is highly dependent on the precise control of crystallization conditions. Factors such as the pH of the solution, the rate of solvent evaporation, and the presence of minute impurities can significantly alter the resulting crystal characteristics.

Role of pH in Crystallization

The pH of the crystallization medium is a critical parameter that influences the formation and quality of this compound crystals. Aqueous solutions of zinc bromide are naturally acidic, with a pH typically below 7. acs.org Commercial solutions are often specified to be within a pH range of 5 to 7. atamanchemicals.com The control of pH is essential as it affects the solubility and stability of zinc-containing species in the solution. For zinc-based compounds, pH can influence the nucleation mechanism and the morphology of the resulting crystals. ucl.ac.uk Deviations from the optimal pH range can lead to the formation of undesirable byproducts or inhibit uniform crystal growth. For instance, in related zinc systems, a lower pH environment is associated with higher solubility and can alter deposition behavior, while a higher pH can lead to the formation of passivating species like zinc hydroxides. ucl.ac.uknih.gov Therefore, maintaining a consistent and appropriate pH is crucial for achieving reproducible crystallization of pure this compound.

Impact of Evaporation Rate on Crystal Morphology

The rate at which the solvent is evaporated from a saturated zinc bromide solution has a direct and significant impact on the morphology of the resulting dihydrate crystals. A slow evaporation rate is generally preferred for growing large, well-defined, and high-quality single crystals. unifr.ch This gradual process allows molecules to orderly arrange themselves onto the crystal lattice, minimizing defects. ntnu.no

Conversely, a rapid evaporation rate increases the level of supersaturation quickly, which can lead to rapid and uncontrolled crystallization. ntnu.no This often results in the formation of many small, aggregated, or twinned crystals with a higher density of structural defects. unifr.ch The relationship between evaporation rate and crystal quality is a fundamental principle in crystallography, where slower processes yield more ordered structures.

| Evaporation Rate | Crystal Size | Crystal Quality | Defect Density |

| Slow | Larger | High | Low |

| Fast | Smaller | Low (often aggregated) | High |

Influence of Trace Impurities on Hydration Stability and Crystal Morphology

The presence of even trace amounts of impurities in the crystallization solution can have a profound effect on the hydration stability and morphology of this compound crystals. Impurities can be incorporated into the crystal lattice, causing strain and disrupting the regular arrangement of ions. atamanchemicals.com This can affect the stability of the dihydrate form and alter the crystal's shape or habit.

For example, iron is a common impurity that can be particularly problematic in zinc bromide solutions. ucl.ac.uk Iron ions can interfere with the electrochemical properties of the solution and, during crystallization, can lead to the formation of a less pure product with compromised performance in applications like batteries. ucl.ac.uk The presence of different ions can alter the crystallinity of zinc deposits, suggesting a similar effect on the crystallization of its salts. nih.gov Therefore, the purification of the initial zinc bromide solution to remove trace metal and other impurities is a critical step for obtaining crystals with high purity, stable hydration, and uniform morphology.

Relationship with Anhydrous Zinc Bromide Synthesis and Hydration

The connection between this compound (ZnBr₂·2H₂O) and anhydrous zinc bromide (ZnBr₂) is a fundamental aspect of its chemistry. The dihydrate can be considered a stepping stone to the anhydrous form, and conversely, the anhydrous form is highly hygroscopic, readily taking up water to form the dihydrate. qsstudy.comgeeksforgeeks.org The preparative methods for anhydrous zinc bromide often start with the dihydrate or involve direct synthesis from its constituent elements.

Dehydration of this compound to Anhydrous Form

The conversion of this compound to its anhydrous state is a critical process for applications requiring the absence of water. This transformation can be effectively achieved through the application of heat in the presence of a dehydrating agent. One established method involves heating the dihydrate with hot carbon dioxide (CO₂). qsstudy.comwikipedia.orgatamanchemicals.com The stream of hot CO₂ facilitates the removal of water molecules from the crystal lattice of the dihydrate, yielding the anhydrous zinc bromide powder. geeksforgeeks.orgelectrical4u.net Another approach involves heating the dihydrate in a stream of hydrogen bromide (HBr) gas. atomistry.com

The temperature at which dehydration occurs is a key parameter. While specific temperatures can vary based on the method and equipment, it is a process that requires careful control to prevent the formation of zinc oxybromide as an impurity. google.com

Direct Reaction of Zinc Metal and Bromine for Anhydrous Synthesis

A primary and direct route to anhydrous zinc bromide involves the reaction of zinc metal with bromine. wikipedia.orgatamanchemicals.com This reaction can be performed in a few ways. One method involves the reaction of zinc metal with bromine dissolved in a suitable reaction solvent. atamanchemicals.com To manage the exothermic nature of the reaction, the temperature is typically maintained below 60°C. atamanchemicals.com

Another approach is the reaction of bromine vapor with zinc metal heated to redness. atomistry.com This high-temperature synthesis directly yields the anhydrous salt. The reaction of bromine water with zinc also produces zinc bromide, accompanied by the evolution of heat. atomistry.com

A patented method describes a process for producing zinc bromide by treating zinc with bromine in an aqueous solution. google.com The process parameters, such as the ratio of bromine to water and the reaction temperature, are carefully controlled to optimize the yield and purity of the final product. google.com

Anhydrous Synthesis via Sublimation in Hydrogen Bromide Atmosphere

Sublimation is another technique employed to obtain pure, anhydrous zinc bromide. wikipedia.orgatamanchemicals.com The process involves heating the crude zinc bromide in a stream of hydrogen bromide gas. wikipedia.orgatomistry.com The zinc bromide vaporizes and then re-solidifies upon cooling, leaving behind less volatile impurities. This method is particularly effective for purification, yielding a high-purity anhydrous product. atomistry.com The use of a hydrogen bromide atmosphere is crucial to suppress the formation of zinc oxide or oxybromide during the high-temperature process. atomistry.com

Interactive Data Table: Synthesis Methods for Zinc Bromide

| Method | Starting Materials | Key Conditions | Product Form | Reference(s) |

| Dehydration | This compound | Heating with hot CO₂ or in a stream of HBr | Anhydrous Zinc Bromide | qsstudy.comgeeksforgeeks.orgwikipedia.orgatamanchemicals.comelectrical4u.netatomistry.com |

| Direct Reaction | Zinc Metal, Bromine | In a solvent below 60°C or as vapor at high temp. | Anhydrous Zinc Bromide | wikipedia.orgatamanchemicals.comatomistry.comgoogle.com |

| Sublimation | Crude Zinc Bromide | Heating in a stream of HBr gas | Pure Anhydrous Zinc Bromide | wikipedia.orgatamanchemicals.comatomistry.com |

Structural Elucidation and Crystallographic Investigations of Zinc Bromide Dihydrate

Lattice Parameter Determination (a, b, c values)

Precise measurements of the unit cell dimensions have been determined through X-ray diffraction analysis. The lattice parameters for zinc bromide dihydrate are as follows:

a = 10.435(1) Å

b = 10.367(1) Å

c = 7.961(1) Å iaea.orgcrystallography.net

These parameters define the size and shape of the fundamental repeating unit of the crystal structure.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Immm |

| a (Å) | 10.435(1) |

| b (Å) | 10.367(1) |

| c (Å) | 7.961(1) |

Coordination Environment and Bond Lengths

The structure of this compound is not a simple lattice of zinc ions, bromide ions, and water molecules. Instead, it is more accurately described as a double salt with the formula [Zn(H₂O)₆][Zn₂Br₆]. iaea.orgwikipedia.orgatamanchemicals.com This formulation highlights the presence of two distinct and independent complex ions within the crystal structure.

One of the key components of the structure is the hexa-aqua zinc(II) cation, [Zn(H₂O)₆]²⁺. In this complex, the zinc ion is octahedrally coordinated to six water molecules. The average bond length between the zinc and oxygen atoms (Zn–O) is approximately 2.07 Å. iaea.org This coordination creates a stable, positively charged complex that is a fundamental building block of the crystal lattice.

The second crucial component is the dimeric hexabromodizincate(II) anion, [Zn₂Br₆]²⁻. This complex consists of two zinc atoms bridged by two bromide ions, with each zinc atom also bonded to two terminal bromide ions. iaea.orgatamanchemicals.com This arrangement results in a tetrahedral coordination geometry around each zinc atom. The bond lengths within this dimeric anion are distinct for the bridging and terminal bromine atoms:

Bridging Zn–Br bond length: 2.48 Å iaea.org

Terminal Zn–Br bond length: 2.36 Å iaea.org

Table 2: Bond Lengths in this compound

| Bond | Bond Length (Å) |

| Average Zn–O in [Zn(H₂O)₆]²⁺ | 2.07 |

| Bridging Zn–Br in [Zn₂Br₆]²⁻ | 2.48 |

| Terminal Zn–Br in [Zn₂Br₆]²⁻ | 2.36 |

Comparative Structural Analysis with Anhydrous Zinc Bromide

The structure of this compound stands in stark contrast to that of anhydrous zinc bromide (ZnBr₂). Anhydrous ZnBr₂ crystallizes in a structure where zinc centers are tetrahedrally coordinated, and these tetrahedra share vertices to form a three-dimensional network. wikipedia.orgatamanchemicals.comassignmentpoint.com Specifically, it forms "super-tetrahedra" with the nominal composition {Zn₄Br₁₀}²⁻. wikipedia.orgassignmentpoint.com The introduction of water molecules into the crystal lattice to form the dihydrate fundamentally alters this arrangement, leading to the formation of the distinct cationic and anionic complexes described above. wikipedia.orgatamanchemicals.com The structure of the dihydrate is therefore not a simple insertion of water into the anhydrous lattice but a complete reorganization into a more complex ionic structure.

Unveiling the Structure of Zinc Bromide and its Hydrated Form

The intricate world of crystal structures provides a fundamental understanding of a compound's properties. This article delves into the structural elucidation and crystallographic investigations of zinc bromide, with a particular focus on its dihydrate form, offering insights into its three-dimensional arrangements in various states.

Three-Dimensional Polymeric Structure of Anhydrous ZnBr₂ (Super-tetrahedra)

Anhydrous zinc bromide (ZnBr₂) possesses a fascinating and complex three-dimensional polymeric structure. atamanchemicals.comwikipedia.org It crystallizes in a structure analogous to that of zinc iodide (ZnI₂). atamanchemicals.comwikipedia.org The fundamental building blocks of this structure are "super-tetrahedra." atamanchemicals.comwikipedia.orgcollegedunia.com These are formed when four tetrahedral zinc centers share three of their vertices, resulting in a nominal composition of {Zn₄Br₁₀}²⁻. atamanchemicals.comwikipedia.org These super-tetrahedral units are then interconnected at their vertices to create an extended, three-dimensional network. atamanchemicals.comwikipedia.org This intricate arrangement is a departure from simple ionic or molecular structures and highlights the complex bonding and coordination chemistry of zinc halides. The mean Zn-Br distance in this structure is 2.42(1) Å, and the mean Br-Zn-Br angle is 109(3)°. researchgate.net

Gaseous Phase Molecular Geometry of ZnBr₂

In the gaseous state, the complexity of the solid-state structure gives way to a much simpler molecular geometry. atamanchemicals.comwikipedia.org In accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory, gaseous ZnBr₂ is a linear molecule. atamanchemicals.comwikipedia.orgcollegedunia.com The zinc atom is located at the center, bonded to two bromine atoms, resulting in a Br-Zn-Br arrangement. The bond length between the zinc and bromine atoms in the gaseous phase has been determined to be 221 pm. atamanchemicals.comwikipedia.orgcollegedunia.com

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a powerful analytical technique that provides detailed information about the crystalline structure of materials. For this compound, advanced XRD studies are crucial for a comprehensive understanding of its solid-state form.

Phase Identification and Purity Assessment

XRD is instrumental in identifying the specific crystalline phase of a material and assessing its purity. researchgate.net The diffraction pattern obtained from an XRD experiment is a unique fingerprint of the crystal structure. nist.gov By comparing the experimental diffraction pattern of a this compound sample to known patterns, its identity can be confirmed. iucr.org Furthermore, the presence of any impurity phases would result in additional peaks in the diffraction pattern, allowing for a qualitative and quantitative assessment of the sample's purity. researchgate.netnist.gov

Lattice Parameter Variations due to Water Incorporation

The incorporation of water molecules into the crystal lattice of anhydrous zinc bromide to form the dihydrate has a significant impact on its structural parameters. acs.org The presence of water of hydration leads to an expansion of the crystal lattice. researchgate.net This change is reflected in the lattice parameters—the dimensions of the unit cell—which can be precisely measured using XRD. The structure of this compound, ZnBr₂·2H₂O, is more accurately described as a double salt: [Zn(H₂O)₆][Zn₂Br₆]. iaea.org This formulation highlights that the water molecules are not simply occupying random voids but are coordinated to the zinc ions, forming distinct cationic complexes. The structure consists of independent octahedral [Zn(H₂O)₆]²⁺ complexes and dimeric tetrahedral [Zn₂Br₆]²⁻ complexes, which are linked by O-H···Br hydrogen bonds. iaea.org The lattice parameters for the orthorhombic structure of ZnBr₂·2H₂O have been reported as a=10.435(1) Å, b=10.367(1) Å, and c=7.961(1) Å. iaea.org

Comparison with Crystallographic Databases (e.g., ICSD)

To validate experimental findings and ensure accuracy, the crystallographic data obtained from XRD analysis of this compound are compared with entries in established crystallographic databases. The Inorganic Crystal Structure Database (ICSD) is a comprehensive repository of crystal structure data for inorganic compounds. By comparing experimentally determined lattice parameters, space group, and atomic coordinates with the data available in the ICSD, researchers can confirm the identity and quality of their synthesized material. This comparison is a critical step in the process of structural characterization.

Single Crystal X-ray Diffraction of Related Zinc(II) Bromide Complexes

Single crystal X-ray diffraction provides the most detailed and unambiguous structural information. Studies on various zinc(II) bromide complexes reveal the versatility of zinc's coordination chemistry. For instance, several mononuclear and four-coordinated zinc(II) bromide complexes have been synthesized and their crystal structures determined. chemmethod.com In many of these complexes, the zinc(II) ion exhibits a distorted tetrahedral coordination geometry. chemmethod.com

The investigation of these related complexes provides valuable comparative data and a deeper understanding of the factors influencing the crystal packing and molecular geometry of zinc bromide compounds. For example, the structure of [C₆MPyrr]₃[Zn₂Br₇] was determined by single-crystal X-ray diffraction, revealing a complex arrangement of cations and a dizincheptabromide anion. researchgate.net

Below are tables detailing the crystallographic data for some related zinc(II) bromide complexes.

Table 1: Crystallographic Data for a Zinc(II) Bromide Complex with 1,2-di(1H-1,2,4-triazol-3-yl) disulfane (B1208498) (DTDS) doi.org

| Parameter | Value |

| Chemical Formula | [ZnBr₂(DTDS)]·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234(2) |

| b (Å) | 13.567(3) |

| c (Å) | 12.456(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 1321.5(5) |

| Z | 4 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [ZnBr₂(DTDS)]·H₂O doi.org

| Bond/Angle | Value |

| Zn-Br1 | 2.365(2) |

| Zn-Br2 | 2.364(2) |

| Zn-N11 | 2.009(10) |

| Zn-N21 | 2.009(9) |

| Br1-Zn-Br2 | 113.63(7) |

| N11-Zn-N21 | 105.5(4) |

| N11-Zn-Br1 | 108.9(3) |

| N11-Zn-Br2 | 108.8(3) |

| N21-Zn-Br1 | 109.2(3) |

| N21-Zn-Br2 | 104.2(3) |

Spectroscopic and Thermal Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the bonding within zinc bromide dihydrate and its aqueous complexes.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the vibrational modes of the water molecules and the zinc-bromine bonds in hydrated zinc bromide compounds. The O-H stretching vibrations of the water of hydration typically appear as a broad band in the infrared spectrum due to hydrogen bonding. In complex hydrates containing zinc, this band is observed in the region around 3440-3490 cm⁻¹. mdpi.comnih.gov The deformation mode of water, δ(H₂O), is also a key indicator.

The far-infrared region of the spectrum is necessary to observe the vibrations of the heavier zinc-bromine bond. While direct FTIR data for solid this compound is not extensively detailed in readily available literature, analysis of related compounds provides insight. For instance, the Zn-O stretching vibrations in zinc-containing compounds are typically found in the 450–600 cm⁻¹ range. nih.gov Vibrational modes involving the Zn-Br bond are expected at lower frequencies.

Table 1: General FTIR Vibrational Regions for Related Species

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in hydrates) | Stretching | 3440 - 3490 |

| Zn-O | Stretching | 450 - 600 |

This table provides general regions based on related hydrated and zinc-containing compounds.

Raman spectroscopy is a powerful tool for investigating the speciation of zinc bromide in aqueous solutions, which is critical for applications like zinc/bromine flow batteries. In solution, a dynamic equilibrium exists between various zinc-bromide complexes. Studies of aqueous zinc bromide solutions at different concentrations reveal the presence of several species, including diaquodibromozinc(II) ([ZnBr₂(H₂O)₂]), aquotribromozincate(II) ([ZnBr₃(H₂O)]⁻), and tetrabromozincate(II) ([ZnBr₄]²⁻). vt.edu

The relative proportions of these complexes are dependent on the salt concentration. At lower concentrations, species with fewer bromide ligands and more water coordination, such as [ZnBr₂(H₂O)₂], are more prevalent. As the concentration of zinc bromide increases, there is a shift towards higher-order anionic complexes, with [ZnBr₃(H₂O)]⁻ and [ZnBr₄]²⁻ becoming more dominant. vt.edursc.org This change in speciation significantly impacts the physical and electrochemical properties of the electrolyte.

Raman studies have successfully assigned specific vibrational bands to these different complexes. For example, in a study of a hybrid compound containing the tetrabromozincate anion, the strong symmetric stretching mode (ν₁) of the Zn-Br bond in the [ZnBr₄]²⁻ tetrahedron was identified at 172 cm⁻¹, with asymmetric stretching modes (ν₃) observed at 280 cm⁻¹ and 223 cm⁻¹. tandfonline.com These findings are in close agreement with data from X-ray absorption spectroscopy. tandfonline.comscience.gov

Table 2: Raman Band Assignments for Aqueous Zinc(II) Bromide Species

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 172 | ν₁ (symmetric stretch) of [ZnBr₄]²⁻ | tandfonline.com |

| 223 | ν₃ (asymmetric stretch) of [ZnBr₄]²⁻ | tandfonline.com |

| 280 | ν₃ (asymmetric stretch) of [ZnBr₄]²⁻ | tandfonline.com |

| Note | Assignments for [ZnBr₂(H₂O)₂] and [ZnBr₃(H₂O)]⁻ are also present but are part of a complex series of overlapping bands. | vt.edu |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for probing the local atomic structure and coordination environment of zinc ions in both solid and solution phases.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the zinc K-edge is particularly sensitive to the coordination number and geometry of the zinc atom. researchgate.netsemanticscholar.org The energy position and the features of the absorption edge (a 1s electron's excitation) provide a fingerprint of the zinc ion's local environment. researchgate.netsemanticscholar.org For instance, a shift in the K-edge position can indicate changes in the coordination sphere. acs.org

Studies have shown that the XANES spectra can clearly distinguish between different coordination geometries, such as the six-coordinate octahedral geometry typical of the hydrated Zn²⁺ ion ([Zn(H₂O)₆]²⁺) and the four-coordinate tetrahedral geometry found in complexes like [ZnBr₄]²⁻. zju.edu.cnresearchgate.net The transition from octahedral to tetrahedral coordination is marked by distinct changes in the XANES features, allowing for quantitative analysis of the coordination environment. zju.edu.cn

In aqueous solutions of zinc bromide, XAS has been used to map the evolution of the zinc coordination environment as a function of salt concentration. zju.edu.cn At low concentrations, the zinc ion is primarily octahedrally coordinated by six water molecules. As the concentration increases, bromide ions begin to displace the water molecules in the first coordination shell, leading to the formation of various zinc-bromo complexes. zju.edu.cn

Combined XAS and Raman spectroscopy studies confirm that with increasing concentration and temperature, species with a lower number of halide ligands are favored in dilute solutions, while the tetrabromo zinc(II) complex, [ZnBr₄]²⁻, becomes the predominant species in solutions with high zinc concentrations and high bromide-to-zinc molar ratios. tandfonline.comscience.gov Advanced XAS techniques, including valence-to-core X-ray emission spectroscopy (VTC-XES), provide further detail, quantifying the halide coordination number and confirming the structural shift from octahedral to tetrahedral geometry as the solution moves from dilute to super-concentrated regimes. zju.edu.cn

Table 3: Zinc Coordination Environment in Aqueous Bromide Solutions Determined by XAS

| Concentration Range | Predominant Coordination Geometry | Dominant Species Example |

|---|---|---|

| Dilute | Octahedral | [Zn(H₂O)₆]²⁺ |

| Concentrated | Tetrahedral | [ZnBr₄]²⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation, though its application to a simple inorganic salt like this compound differs from its use with complex organic molecules.

For this compound, ¹H NMR spectroscopy would primarily detect the signal from the protons of the water molecules. In an aqueous solution, this signal would be influenced by the rapid exchange between the hydration water and bulk solvent water. Nevertheless, ¹H NMR has been used to corroborate findings from other techniques regarding the nature of zinc complexes in solution. science.gov

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon atoms based on the number of attached protons (CH₃ and CH vs. CH₂ and quaternary C). inorgchemres.org This technique is not directly applicable to this compound itself, as it contains no carbon. However, ¹H and ¹³C NMR, including APT, are invaluable for characterizing more complex systems where a zinc bromide moiety is incorporated, such as in organometallic reagents or Schiff base complexes. In these cases, NMR provides detailed information on the structure of the organic ligands and how their electronic environment changes upon coordination to the zinc center.

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For hydrated compounds like this compound, these methods are invaluable for elucidating thermal stability and the nature of water association.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly effective for quantifying the water of hydration in compounds such as this compound (ZnBr₂·2H₂O).

The process involves heating a small sample on a precision balance at a constant rate. The resulting plot of mass versus temperature, known as a thermogram, reveals distinct steps of mass loss. For a hydrated salt, these steps typically correspond to the sequential removal of water molecules.

In the case of this compound, a TGA experiment would be expected to show an initial mass loss corresponding to the two molecules of water of hydration. The analysis allows for precise quantification of the hydration state by comparing the observed mass loss to the theoretical percentage of water in the compound. For instance, the thermal decomposition of some hydrated metal compounds shows that loosely bound or adsorbed water is typically removed at lower temperatures (e.g., below 120°C), followed by the loss of coordinated water molecules at higher temperatures. tdl.orgresearchgate.net Studies on various hydrated materials, such as bentonite (B74815) clay, have shown distinct temperature ranges for the removal of surface-adsorbed water (25-120°C), coordinated water (120-350°C), and finally, structural water or dehydroxylation (350-700°C). researchgate.net

Upon complete dehydration, the anhydrous zinc bromide remains stable until it reaches its decomposition temperature, which is significantly higher. cambridge.org The thermogram for a hydrated zinc borate, for example, shows stability after dehydration up to temperatures around 520°C. researchgate.net The precise temperatures for these dehydration events can be influenced by experimental factors such as the heating rate and the atmosphere (e.g., inert gas or air).

Table 1: Representative TGA Data for a Hydrated Salt

This table illustrates the typical stages of mass loss observed during the thermogravimetric analysis of a hydrated compound, analogous to what would be expected for this compound.

| Temperature Range (°C) | Mass Loss Event | Observed Mass Loss (%) | Theoretical Mass Loss (%) |

| 25 - 120 | Loss of adsorbed surface water | ~0.5% | - |

| 120 - 350 | Loss of two coordinated H₂O molecules | ~13.8% | 13.78% |

| > 650 | Decomposition of anhydrous salt | >13.8% | - |

Note: Data are illustrative, based on typical behavior of hydrated salts. The theoretical mass loss for ZnBr₂·2H₂O is calculated based on its molar mass.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of zinc bromide dihydrate.

Structural Optimization and Vibrational Frequency Prediction

DFT calculations are employed to determine the most stable geometric arrangement of atoms in this compound. This process, known as structural optimization, helps in predicting bond lengths and angles. mdpi.comnih.gov For instance, in a related zinc-containing compound, ZnBTC, DFT calculations with the B3LYP functional were used for geometry optimization. acs.org The optimized geometry provides a theoretical structure that can be compared with experimental data if available.

Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. researchgate.netscience.gov These theoretical spectra can aid in the assignment of experimentally observed vibrational modes. researchgate.netresearchgate.net For example, in studies of similar zinc halide complexes, DFT calculations have been used to assign vibrational modes of [ZnCl4-xBrx]2− tetrahedra. researchgate.net

Hydration Energies and Ion-Pair Interaction Modeling

Understanding the interaction of zinc bromide with water is crucial for its applications in aqueous solutions. Theoretical models can be used to calculate hydration energies, which quantify the energy released when ions are dissolved in water. acs.org These calculations often involve modeling the interactions between the zinc and bromide ions and the surrounding water molecules. zju.edu.cnresearchgate.net

Ion-pair interaction modeling helps to understand the formation of complexes between zinc and bromide ions in solution. researchgate.netcas.cz Studies on similar systems, like aqueous zinc chloride, have shown the presence of various Zn2+ clusters coordinated with halide ions. researchgate.net Molecular dynamics simulations have revealed that with increasing salt molality, the hydration number of Zn2+ decreases, and interactions between the ions and water molecules intensify. zju.edu.cn

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. arabjchem.orgdiva-portal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a measure of the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally indicates higher reactivity. researchgate.net For a related zinc compound, ZnBTC, the HOMO-LUMO gap was investigated in both the gas phase and in a solvent. acs.org In another study, the HOMO was localized on the bromine atom and the LUMO on the water molecule. arabjchem.org

| System | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Glycine | -5.044 | -2.569 |

| Glycine interacted with ZnO (through NH2) | -4.366 | -2.391 |

| Glycine interacted with ZnO (through COOH) | -3.108 | -2.418 |

Global Reactivity Descriptors and Reactive Center Identification

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the electrophilic power of a molecule. |

These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks on the molecule.

Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to study the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. uni-muenchen.dedergipark.org.tr This analysis provides insights into charge transfer and delocalization effects, which contribute to the stability of the molecule. researchgate.netuba.arresearchgate.net The stabilization energy associated with these donor-acceptor interactions can be estimated using second-order perturbation theory. researchgate.net

Molecular Dynamics Simulations of Aqueous Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nd.edu For this compound, MD simulations of its aqueous solutions provide a dynamic picture of the hydration process and ion interactions. mdpi.com These simulations can reveal the structure of the hydration shells around the zinc and bromide ions, the coordination numbers of the ions, and the dynamics of water exchange between the hydration shells and the bulk solution. zju.edu.cnresearchgate.net For instance, MD simulations have shown that in aqueous solutions, the [Zn(H2O)6]2+ complex is often present. researchgate.net

Quantum Chemical Studies on Mononuclear Zinc Speciation and Hydrolysis

Quantum chemical calculations offer a powerful lens for investigating the hydration and hydrolysis of mononuclear zinc species at a molecular level. researchgate.netnih.govacs.org These computational studies provide detailed insights into the geometries, charge distributions, and reaction energetics of various zinc complexes in aqueous environments.

Through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers have determined the optimal geometries of hydrated and hydrolyzed zinc species. researchgate.netresearchgate.net In the absence of outer-sphere water molecules, the stable forms are identified as Zn(H₂O)₆²⁺, Zn(OH)(H₂O)₃⁺, Zn(OH)₂(H₂O)₂, Zn(OH)₃⁻, and Zn(OH)₄²⁻. researchgate.netnih.govacs.org The calculated average Zn-O bond distance in the hexahydrated zinc ion (Zn(H₂O)₆²⁺) at the B3LYP level is 2.123 Å and 2.112 Å at the MP2 level, which aligns well with experimental values ranging from 2.07 to 2.18 Å. researchgate.net

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analyses have shed light on the electronic properties of these zinc species. researchgate.netnih.gov NPA results indicate that for hydrated zinc ions, the charge on the central zinc atom decreases as the number of inner-sphere water molecules increases. researchgate.netacs.org Conversely, for hydrolysis species, the charge on the zinc atom increases with the addition of inner-sphere water molecules. researchgate.net NBO analysis consistently demonstrates that the bonding in both hydrated and hydrolyzed zinc species is predominantly electrostatic in nature. researchgate.netnih.gov

Investigations into the thermodynamics of hydrolysis reveal that the stepwise hydrolysis equilibrium constants decrease successively. researchgate.netnih.gov The Gibbs free energy of deprotonation for Zn(H₂O)n²⁺ and Zn(OH)(H₂O)n⁺ increases significantly with more inner-sphere water molecules, indicating that these water molecules make hydrolysis more difficult. acs.org In contrast, for Zn(OH)₂(H₂O)n, the change is less pronounced. acs.org

Table 1: Calculated Geometries and Energies of Selected Hydrated Zinc Species

| Species | Computational Level | Average Zn-O Distance (Å) | Energy (au) |

| Zn(H₂O)₆²⁺ | B3LYP | 2.123 | - |

| Zn(H₂O)₆²⁺ | MP2 | 2.112 | -2235.313585 |

| Zn(H₂O)₅²⁺·H₂O | MP2 | - | -2235.3114956 |

| Zn(H₂O)₄²⁺·2H₂O | MP2 | - | -2235.3115494 |

Table 2: NPA Charge on Zinc in Hydrated and Hydrolysis Species

| Species | Charge on Zn (e) |

| Zn(H₂O)n²⁺ | Decreases with increasing n |

| Zn(OH)m(H₂O)n²⁻ᵐ | Increases with increasing n |

Chemical Reactivity and Reaction Mechanism Studies

Substitution Reactions Involving Bromide Ions

Zinc bromide is an effective Lewis acid that facilitates a variety of substitution reactions in organic synthesis. atamanchemicals.combromideindia.com Its role often involves activating substrates towards nucleophilic attack or participating directly in the formation of organometallic reagents where the bromide ligand is integral to the reactive species.

Key substitution reactions involving zinc bromide include:

Friedel-Crafts Reactions: As a Lewis acid, zinc bromide can catalyze Friedel-Crafts alkylation and acylation, offering a milder alternative to harsher catalysts like aluminum chloride. bromideindia.com

Selective Ether Formation: It promotes nucleophilic substitution pathways for the synthesis of ethers under anhydrous or mild conditions. bromideindia.com

Negishi Coupling: This powerful cross-coupling reaction utilizes organozinc reagents, often in the form of alkylzinc halides (R-Zn-Br), to form carbon-carbon bonds with aryl, vinyl, or acyl halides. nih.gov The bromide is a key component of the organozinc intermediate.

Halogen–Zinc Exchange: Organozinc compounds can be prepared via a halogen–zinc exchange reaction, a method particularly useful for creating functionalized reagents. researchgate.net

In these contexts, while the bromide ion may not always be the leaving group from the zinc complex itself, its presence is crucial for the generation and reactivity of the organozinc intermediates that drive the substitution.

Complexation Reactions with Various Ligands

Zinc bromide readily forms complexes with a wide range of electron-pair donors (ligands). The zinc(II) ion typically adopts a tetrahedral coordination geometry in these complexes. wikipedia.org In aqueous solutions, particularly those with high bromide concentrations, zinc(II) exists predominantly as the tetrabromo zinc(II) complex, or bromozincate anion, [ZnBr₄]²⁻. science.gov

The complexation behavior extends to reactions in the presence of various ionic liquids and organic molecules. For instance, voltammetric studies of zinc bromide in aqueous solutions of ionic liquid bromide salts, such as 1-alkyl-1-methylpyrrolidinium bromide, show that the mechanism of zinc deposition is significantly altered by the complexation of bromozincate anions. researchgate.net Research has led to the isolation and structural determination of complex bromozincates, such as [C₆MPyrr]₃[Zn₂Br₇], which forms as a result of these interactions. researchgate.net

| Ligand Type | Example Ligand/Cation | Resulting Complex Species/Compound | Reference |

|---|---|---|---|

| Ionic Liquid Cation | 1-hexyl-1-methylpyrrolidinium ([C₆MPyrr]⁺) | [C₆MPyrr]₃[Zn₂Br₇] | researchgate.net |

| Aqueous Solution | Water (H₂O), Bromide (Br⁻) | [ZnBr₄]²⁻, [Zn(H₂O)₆]²⁺ | wikipedia.orgscience.gov |

| Amide | Benzamide (B126) | [Zn(C₆H₅CONH₂)₂Br₂] | nih.gov |

| Amide | Urea (B33335) | [Zn((NH₂)₂CO)₂Br₂] | nih.gov |

Mechanism of Ion Release in Solution (Zn²⁺ and Br⁻)

When zinc bromide dihydrate dissolves in water, it releases zinc and bromide ions into the solution, a process governed by its unique crystal structure. The solid-state structure of ZnBr₂·2H₂O is best described as a double salt with the formula ([Zn(H₂O)₆]²⁺)₂([Zn₂Br₆]²⁻). wikipedia.org This structure contains two distinct zinc-containing ions: a hexaaquazinc(II) cation, where the zinc ion is coordinated to six water molecules, and a complex bromozincate anion, where two zinc atoms are bridged by bromide ions. atamanchemicals.com

The dissolution mechanism proceeds in the following steps:

Dissociation of the Crystal Lattice: The ionic lattice breaks down upon contact with water, releasing the complex cations and anions into the solution.

Hydration and Equilibria: The released ions become fully solvated by water molecules. The [Zn₂Br₆]²⁻ anion is unstable in dilute aqueous solution and dissociates further into hydrated zinc ions [Zn(H₂O)₆]²⁺ and bromide ions (Br⁻). wikipedia.orgpw.live

Formation of Aquo/Bromo Complexes: In the resulting aqueous solution, a dynamic equilibrium is established involving various zinc species. Depending on the concentration of bromide ions, the solution will contain a mixture of hydrated zinc ions, such as [Zn(H₂O)₆]²⁺, and various bromozincate complexes, like [ZnBr(H₂O)₅]⁺, [ZnBr₂(H₂O)₄], [ZnBr₃(H₂O)]⁻, and [ZnBr₄]²⁻. science.gov

The solution is characteristically acidic (pH ≈ 4) due to the hydrolysis of the hydrated zinc ion, [Zn(H₂O)₆]²⁺, which acts as a weak acid.

Influence of Lattice Water on Reactivity

The two water molecules within the crystalline structure of this compound, known as lattice water or water of crystallization, are not passive components. They can actively participate in chemical reactions, particularly in solid-state or low-solvent conditions, influencing reaction pathways and product characteristics.

In solvothermal and mechanochemical synthesis, where reactions are induced by heat and pressure or by mechanical force, respectively, the lattice water of hydrated metal salts can serve as a localized, in-situ source of water and hydroxyl groups. nih.govresearchgate.netmdpi.com Although much of the research in this area has utilized zinc acetate (B1210297) dihydrate, the principles are applicable to this compound.

During mechanochemical synthesis, the mechanical energy can release the lattice water, which then participates in the reaction. For instance, in the synthesis of zinc oxide (ZnO) nanoparticles from a hydrated precursor, the lattice water facilitates the formation of a zinc hydroxide (B78521) [Zn(OH)₂] intermediate, which subsequently decomposes upon heating to yield ZnO. researchgate.net This avoids the need to add water or hydroxide sources as separate reagents, simplifying the process and ensuring a well-distributed reactant at the molecular level.

The controlled release of lattice water during a reaction can be used to exert kinetic control over the formation of nanomaterials. The nucleation and growth of nanoparticles are highly sensitive to reaction conditions, including the presence and concentration of water. nih.govacs.orgd-nb.info

Nucleation and Growth Rates: The gradual release of water from the hydrate (B1144303) structure as temperature increases during a solvothermal process can influence the rates of precursor decomposition and particle nucleation. nih.gov A slower, more controlled release of water can lead to a separation of the nucleation and growth phases, resulting in nanoparticles with a more uniform size distribution and higher crystallinity. d-nb.info

Particle Morphology: The amount of water present can affect the final morphology of the nanostructures. Studies on cerium oxide synthesis have shown that an increase in water content can increase the growth rate and favor the formation of specific morphologies, such as one-dimensional nanorods. nih.gov

By using a hydrated salt like this compound as a precursor, the lattice water provides a built-in mechanism for moderating the reaction kinetics, which is a key strategy for achieving desired nanoparticle characteristics.

Stoichiometric Reactions (e.g., with Zinc Oxide)

Zinc bromide undergoes several stoichiometric reactions, particularly at high temperatures. One notable reaction is its combustion in the presence of oxygen to produce zinc oxide and bromine gas. This decomposition reaction highlights the thermodynamic relationship between the bromide and the oxide. osti.gov

The balanced chemical equation for this reaction is: 2ZnBr₂ (s) + O₂ (g) → 2ZnO (s) + 2Br₂ (g) osti.gov

If carbon dioxide is also present, zinc carbonate can be formed as a product. osti.gov

Conversely, the formation of this compound itself is a stoichiometric reaction between zinc oxide and hydrobromic acid in the presence of water: ZnO (s) + 2HBr (aq) + H₂O (l) → ZnBr₂·2H₂O (s) pw.livegeeksforgeeks.orgcollegedunia.com

This reversible relationship underscores the chemical pathway connecting zinc oxide and zinc bromide.

Applications in Advanced Chemical Synthesis

Lewis Acid Catalysis in Organic Transformations

As an efficient Lewis acid, zinc bromide is widely employed to facilitate and promote various organic reactions. atamanchemicals.comchemicalbook.comresearchgate.net Its ability to activate substrates makes it a popular choice for chemists in both academic and industrial research. chemicalbook.com

Zinc bromide serves as a catalyst in the bromination of aromatic compounds. Specifically, it can be used as a Lewis acid catalyst for the bromomethylation of aromatic hydrocarbons. manac-inc.co.jp This reaction introduces a bromomethyl group onto an aromatic ring, a valuable transformation in organic synthesis. manac-inc.co.jp Furthermore, research has shown that zinc bromide supported on materials like mesoporous silica (B1680970) or acid-activated montmorillonite (B579905) can act as a fast, efficient, and reusable catalyst for the para-bromination of certain activated and moderately deactivated aromatic substrates. researchgate.net In some protocols, zinc bromide is generated in situ from zinc dust and bromine in water to catalyze the α-bromination of alkanones. researchgate.net

The catalytic activity of zinc bromide extends to the synthesis of a diverse range of complex organic and heterocyclic molecules. chemicalbook.comresearchgate.net Its application has been reported in one-pot, three-component condensation reactions to produce medicinally relevant scaffolds like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivatives. chemicalbook.com Zinc(II) complexes, in general, are instrumental as catalysts in various organic syntheses, including the formation of Schiff base complexes, which are important in medicinal chemistry. ijcrt.org Zinc halides, including ZnBr₂, are also used in the synthesis of cyclic carbonates through the cycloaddition of CO₂ with epoxides, a greener alternative to traditional methods. researchgate.net

In the synthesis of oligonucleotides, protecting groups are used to mask reactive functional groups on the nucleotide monomers to ensure the desired sequential coupling. nih.govharvard.edu Removing these protecting groups (deprotection) is a critical final step. Zinc bromide has been demonstrated as an effective reagent for this purpose. A notable study showed that silyl (B83357) protecting groups, specifically N-(trimethylsilyloxycarbonyl) (Teoc) and P-(trimethylsilylethanol) (Tse), could be removed from a synthesized oligonucleotide in a single treatment with ZnBr₂. nih.gov This method allows for the deprotection of the oligonucleotide without the need for a basic treatment. nih.gov More broadly, ZnBr₂ in the presence of water can be used for the deprotection of various silyl ethers, with selectivity observed based on the type of silyl group. researchgate.net

Zinc bromide is recognized as an optimal catalyst for the stereospecific and regioselective reaction between silacyclopropanes and carbonyl compounds. atamanchemicals.comfishersci.caguidechem.comthermofisher.com This type of reaction is significant for creating specific three-dimensional arrangements of atoms (stereochemistry) and for controlling where a chemical reaction occurs on a molecule (regiochemistry), which are crucial aspects in the synthesis of complex molecules like pharmaceuticals. atamanchemicals.comguidechem.com

Ionothermal Synthesis of Porous Organic Materials

Ionothermal synthesis is a method that utilizes ionic liquids as both the solvent and template for creating new materials. researchgate.net Zinc bromide has proven to be an exceptional medium and mediator for the ionothermal synthesis of porous organic materials, particularly conjugated microporous polymers (CMPs). researchgate.netrsc.orgrsc.orgchemrxiv.org These materials are of interest for their potential applications in areas requiring both electrical conductivity and porosity. rsc.org Using molten ZnBr₂ as the reaction medium avoids the need for expensive transition metal catalysts (like Palladium) and additional organic solvents, presenting a greener and more cost-effective synthetic route. researchgate.netrsc.org

A key application of zinc bromide in ionothermal synthesis is mediating the cyclotrimerization of methyl ketones and nitriles. researchgate.netrsc.orgrsc.org This reaction involves the joining of three monomer units to form a 1,3,5-substituted benzene (B151609) ring, which then links together to build the porous polymer network. rsc.org Research has demonstrated that the generality of these solvent-free cyclotrimerization reactions is significantly improved when using molten ZnBr₂ compared to other Lewis acids like ZnCl₂. rsc.orgchemrxiv.org A variety of monomers have been successfully polymerized using this method to create highly conjugated and microporous materials. rsc.orgrsc.orgchemrxiv.org

The table below summarizes the monomers polymerized in molten ZnBr₂ to produce microporous polymers.

| Monomer Name | Abbreviation | Monomer Type | Reference |

| 1,4-Diacetylbenzene (B86990) | DAB | Methyl Ketone | rsc.orgrsc.org |

| 4,4'-Diacetylbiphenyl | DABP | Methyl Ketone | rsc.orgrsc.org |

| 2,7-Diacetylfluorene | DAF | Methyl Ketone | rsc.orgrsc.org |

| 1,3,5-Triacetylbenzene | TAB | Methyl Ketone | rsc.orgrsc.org |

| Tetrakis(4-acetylphenyl)methane | TAPM | Methyl Ketone | rsc.orgrsc.org |

| 1,4-Dicyanobenzene | DCNB | Nitrile | rsc.orgrsc.org |

An evaluation of twenty-five different Brønsted and Lewis acid mediators confirmed the exceptional performance of ZnBr₂ for these cyclotrimerization reactions. rsc.org The resulting materials are confirmed to be amorphous, highly conjugated, and microporous polymers. rsc.orgrsc.org

Synthesis of Conjugated Microporous Polymers (CMPs) and Covalent Triazine Frameworks (CTFs)

Zinc bromide has emerged as a highly effective mediator in the ionothermal synthesis of conjugated microporous polymers (CMPs) and covalent triazine frameworks (CTFs). rsc.orgrsc.org This method represents a greener and more cost-effective alternative to traditional synthesis routes that often rely on expensive transition metals like palladium. rsc.orgresearchgate.net In the ionothermal process, molten zinc bromide serves as both the solvent and the Lewis acid catalyst, facilitating the cyclotrimerization of monomers. rsc.orgrsc.org

Research has demonstrated that using zinc bromide instead of the more commonly used zinc chloride can significantly improve the generality of solvent-free cyclotrimerization reactions. rsc.orgchemrxiv.org A variety of monomers, including those with methyl ketone and nitrile functional groups, can be polymerized in molten ZnBr₂ to create highly conjugated and microporous materials. rsc.orgresearchgate.net For example, monomers such as 1,4-diacetylbenzene (DAB), 4,4′-diacetylbiphenyl (DABP), and 1,4-dicyanobenzene (DCNB) have been successfully polymerized using this method. rsc.orgrsc.orgresearchgate.net

The resulting polymers exhibit high surface areas, which is a critical property for applications in gas adsorption and catalysis. rsc.orgmdpi.com Spectroscopic analysis, including ATR-IR and solid-state NMR, confirms the successful conversion of the monomer functional groups into the desired polymeric structures. rsc.orgresearchgate.net For instance, in the synthesis of CTFs from nitrile-based monomers, the disappearance of the C≡N stretch and the appearance of triazine stretches in the IR spectrum indicate a successful reaction. rsc.org Notably, CTFs prepared using ZnBr₂ have shown higher surface areas compared to those synthesized under similar conditions with ZnCl₂. rsc.org

Table 1: Monomers Polymerized with Molten Zinc Bromide

| Monomer Abbreviation | Full Chemical Name | Polymer Type |

| DAB | 1,4-diacetylbenzene | CMP |

| DABP | 4,4′-diacetylbiphenyl | CMP |

| DAF | 2,7-diacetylfluorene | CMP |

| TAB | 1,3,5-triacetylbenzene | CMP |

| TAPM | Tetrakis(4-acetylphenyl)methane | PAF |

| DCNB | 1,4-dicyanobenzene | CTF |

This table showcases various monomers that have been successfully polymerized using molten ZnBr₂ as a mediator to produce Conjugated Microporous Polymers (CMPs), Porous Aromatic Frameworks (PAFs), and Covalent Triazine Frameworks (CTFs). Data sourced from rsc.orgrsc.orgresearchgate.net.

Barbier-Type Reactions and Regioselectivity Studies

The Barbier reaction is a valuable organometallic reaction that forms an alcohol from an alkyl halide and a carbonyl group in the presence of a metal. wikipedia.org Zinc is a commonly used metal for this transformation due to its low cost and relative insensitivity to water, which allows the reaction to be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.orgnih.gov A key feature of the Barbier reaction is the in situ generation of the organometallic reagent. wikipedia.org

Zinc bromide dihydrate plays a crucial role in the zinc-mediated Barbier-type propargylation of carbonyl compounds. This reaction involves the coupling of propargylic halides with aldehydes or ketones to produce homopropargylic or homoallenyl alcohols. nih.govresearchgate.net The reaction is typically carried out using zinc powder, which facilitates the nucleophilic addition to the carbonyl carbon. nih.gov Research has shown that this method is effective for a range of aldehydes and ketones, providing good to excellent yields of the desired alcohol products. researchgate.net The reaction can be performed under solvent-free conditions or in aqueous solutions, highlighting its versatility and environmental friendliness. nih.govresearchgate.net

A significant aspect of the zinc-mediated propargylation is its regioselectivity, which determines whether the allenic or the propargylic alcohol is the major product. nih.gov This selectivity is highly dependent on several factors, including the structure of the propargyl halide and the carbonyl compound, the solvent system, and the specific metal used. nih.gov

Studies have demonstrated that in a THF/saturated aqueous NH₄Cl solution, the reaction of unsubstituted propargyl bromide with butanal in the presence of zinc powder yields the corresponding propargylic alcohol with high selectivity. nih.gov Conversely, when a substituted propargylic bromide is used under the same conditions, the reaction favors the formation of the allenic alcohol. nih.gov The reaction is initiated by the addition of the aqueous ammonium (B1175870) chloride solution, with the coupling being completed rapidly. nih.gov This controllable regioselectivity makes the zinc-mediated Barbier reaction a powerful tool for the targeted synthesis of either allenic or propargylic alcohols, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

Table 2: Regioselectivity in Zinc-Mediated Barbier Reaction of Propargylic Bromides with Butanal

| Propargylic Bromide | Solvent System | Major Product Type | Selectivity |

| 1-Bromo-2-propyne (unsubstituted) | THF/sat. aq. NH₄Cl | Propargylic Alcohol | High |

| 1-Bromo-2-nonyne (substituted) | THF/sat. aq. NH₄Cl | Allenic Alcohol | High |

This table illustrates the influence of the propargylic bromide substrate on the regioselectivity of the zinc-mediated Barbier reaction with butanal. Data sourced from nih.gov.

Synthesis of Heterocyclic Organozinc Reagents (e.g., Pyridylzinc Bromides)

This compound is instrumental in the synthesis of functionalized heterocyclic organozinc reagents, such as pyridylzinc bromides. These reagents are valuable intermediates for creating carbon-carbon bonds in the synthesis of complex molecules. mdpi.comkoreascience.kr A practical route to these organozinc compounds involves the direct insertion of activated zinc into the carbon-bromine bond of the corresponding bromopyridine. mdpi.com

The process often requires an activating agent. For instance, the synthesis of 3-pyridylzinc bromide from 3-bromopyridine (B30812) sees a significant improvement in yield when 10–20 mol% of lithium chloride is added to the reaction mixture in THF. mdpi.com Similarly, the preparation of 2-chloro-4-pyridylzinc bromide is facilitated by the presence of lithium chloride. koreascience.kr The oxidative addition of zinc to the C-Br bond typically proceeds at reflux temperature to afford the desired pyridylzinc bromide. mdpi.com

Once formed, these stable organozinc reagents can undergo subsequent coupling reactions with a variety of electrophiles, such as benzoyl chlorides, under mild conditions to yield the corresponding substituted pyridines. mdpi.comkoreascience.kr This two-step process, involving the direct formation of the organozinc reagent followed by a cross-coupling reaction, provides a versatile and efficient method for the synthesis of a wide range of substituted pyridine (B92270) derivatives. mdpi.com

Electrochemical Applications and Energy Storage Research

Zinc-Bromine Redox Flow Batteries (ZBFBs)

The electrolyte in a ZBFB is typically an aqueous solution of zinc bromide (ZnBr₂), with concentrations ranging from 1.5 to 3.0 mol/L. atomfair.com This concentration range is a balance between achieving high energy density and maintaining a viscosity that allows for efficient electrolyte flow. atomfair.com To enhance ionic conductivity and stabilize the electrochemical environment, supporting electrolytes such as potassium chloride (KCl) or sodium chloride (NaCl) are often included. atomfair.com

A crucial component of the electrolyte, particularly in the positive half-cell, is the addition of bromine-complexing agents. These agents, often quaternary ammonium (B1175870) salts, reversibly react with the bromine produced during charging to form an oily liquid phase. atomfair.comchemeurope.com This complexation reduces the concentration of free bromine in the aqueous electrolyte, which in turn lowers the vapor pressure of bromine and mitigates self-discharge. chemeurope.com

The performance of a ZBFB is influenced by several factors including electrolyte composition, current density, and operating temperature. nih.gov The energy density of ZBFBs typically ranges from 60 to 85 Wh/kg. wikipedia.org The round-trip efficiency of these batteries is generally less than 70%, which is lower than that of lithium-ion batteries. wikipedia.org

Table 1: Typical Electrolyte Composition and Performance of ZBFBs

| Component | Concentration/Value | Purpose |

|---|---|---|

| Zinc Bromide (ZnBr₂) | 1.5 - 3.0 mol/L | Primary active species |

| Supporting Electrolytes (e.g., KCl, NaCl) | Varies | Enhance ionic conductivity |

| Bromine Complexing Agents | Varies | Reduce free bromine concentration and self-discharge |

| Energy Density | 60 - 85 Wh/kg | - |

The operation of a ZBFB involves reversible electrochemical reactions at the negative and positive electrodes.

During the charging process :

At the negative electrode, zinc ions (Zn²⁺) from the electrolyte are reduced and deposit as metallic zinc (Zn) on the electrode surface. encyclopedia.pubnih.gov

Negative Electrode (Anode): Zn²⁺(aq) + 2e⁻ → Zn(s) nih.gov

At the positive electrode, bromide ions (Br⁻) are oxidized to form bromine (Br₂). encyclopedia.pubnih.gov

Positive Electrode (Cathode): 2Br⁻(aq) → Br₂(aq) + 2e⁻ chemeurope.com

During the discharge process , these reactions are reversed:

At the negative electrode, the deposited metallic zinc is oxidized back into zinc ions, which dissolve into the electrolyte. encyclopedia.pubnih.gov

Negative Electrode (Cathode): Zn(s) → Zn²⁺(aq) + 2e⁻ nih.gov

At the positive electrode, bromine is reduced back to bromide ions. chemeurope.com

Positive Electrode (Anode): Br₂(aq) + 2e⁻ → 2Br⁻(aq) chemeurope.com

The measured potential difference per cell is approximately 1.67 V. chemeurope.com

Challenges in ZBFB Performance and Mitigation Strategies

Despite their potential, ZBFBs face several challenges that can impact their performance and lifespan. Key issues include bromine permeation, zinc dendrite formation, and electrolyte pH management.

A primary challenge in ZBFBs is the crossover of bromine from the positive half-cell to the negative half-cell through the separator. nih.gov This permeation leads to a direct chemical reaction between the dissolved bromine and the plated zinc, causing self-discharge and reducing the coulombic efficiency of the battery. nih.govchemeurope.com

The self-discharge reaction is as follows: Zn(s) + Br₂(aq) → Zn²⁺(aq) + 2Br⁻(aq) nih.gov

To mitigate this, microporous or ion-exchange membranes are used as separators to physically separate the two half-cells and reduce bromine transport. chemeurope.com Additionally, the use of bromine complexing agents is a key strategy. These agents bind with bromine, reducing its concentration in the aqueous phase and thereby lowering the driving force for diffusion across the separator. sandia.gov

During the charging cycle, the electrodeposition of zinc onto the negative electrode can be non-uniform, leading to the formation of needle-like or tree-like structures known as dendrites. mdpi.comresearchgate.net The growth of these dendrites is a significant issue as they can penetrate the separator, creating an internal short circuit between the positive and negative electrodes. researchgate.netpolyu.edu.hk This can lead to a catastrophic failure of the battery. polyu.edu.hk Dendrite formation also increases the surface area of the zinc electrode, which can accelerate side reactions and lead to a decrease in coulombic efficiency. mdpi.com

Several strategies are employed to control zinc dendrite formation:

Electrolyte Additives: Certain additives, such as 1-Ethyl-1-methyl-pyrrolidinium bromide, can be introduced into the electrolyte to create an electrostatic shield around the forming dendrites, promoting more uniform zinc deposition. nih.gov

Electrode Modification: Utilizing 3D porous electrodes, such as carbon felt, can provide a larger surface area for zinc deposition, reducing the localized current density and thus suppressing dendrite growth. researchgate.netrepec.org

Flowing Electrolyte: The circulation of the electrolyte helps to maintain a more uniform concentration of zinc ions at the electrode surface, which can inhibit the initiation and growth of dendrites. mdpi.com

Periodic Stripping: Fully discharging the battery every few cycles helps to strip all the deposited zinc from the electrodes, effectively resetting the surface and preventing the cumulative growth of dendrites. wikipedia.org

The pH of the electrolyte plays a critical role in the performance and stability of ZBFBs. The optimal operating pH range is typically between 1 and 3.5. nih.gov

High pH (less acidic to neutral): A pH above 3 can lead to the formation of undesirable mossy zinc deposits. sandia.gov As the pH increases further, there is a risk of precipitating zinc hydroxide (B78521) (Zn(OH)₂), which can interfere with battery performance and clog the flow paths. nih.govgoogle.com

Maintaining the pH within the optimal range is crucial for achieving smooth, dense zinc deposition and preventing efficiency losses. This is often managed through the initial composition of the electrolyte and by controlling the operational parameters to minimize side reactions that can alter the pH.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Zinc bromide dihydrate |

| Zinc bromide |

| Potassium chloride |

| Sodium chloride |

| 1-Ethyl-1-methyl-pyrrolidinium bromide |

Bromine Complexation and Poly-Bromide Formation

In zinc-bromine battery systems, the management of bromine (Br₂) generated at the positive electrode during the charging process is critical to prevent self-discharge and corrosion. This is achieved through the use of bromine complexing agents (BCAs), which sequester the elemental bromine, effectively reducing its concentration in the aqueous electrolyte and minimizing its crossover to the zinc-plated negative electrode. nih.govchemisting.com

During the charging cycle, bromide ions are oxidized to form bromine. Due to the limited solubility of bromine in water, BCAs are added to the electrolyte to capture the formed bromine. nih.gov These agents are typically quaternary ammonium salts, such as N-Methyl-N-Ethyl Pyrrolidinium Bromide, methylethylmorpholinium bromide (MEM), tetrapropylammonium (B79313) bromide (TPABr), and tetrabutylammonium (B224687) bromide (TBABr). chemisting.comresearchgate.netmdpi.comnih.gov

The interaction between the BCA and bromine leads to the formation of a dense, oily polybromide phase that is immiscible with the aqueous electrolyte. nih.govresearchgate.net This process significantly lowers the activity of dissolved bromine, thereby suppressing the self-discharge reaction that would occur if bromine were to react with the zinc anode. nih.govchemisting.com The concentration ratio between the complexing agent and zinc bromide is an important parameter, with a molar ratio of approximately 1:3 being commonly used. nih.govresearchgate.net

Research has also focused on the formation of bromozincate anions in the electrolyte, which can influence the mechanism of zinc deposition. researchgate.net Voltammetric studies of zinc bromide in aqueous solutions containing ionic liquid bromide salts have shown that the complexation of bromozincate anions can alter zinc deposition. researchgate.net The structure of complex bromozincates, such as [C₆MPyrr]₃[Zn₂Br₇], has been isolated and determined, highlighting the intricate interplay between the various species in the electrolyte. researchgate.net

The choice of complexing agent is crucial for the battery's performance. For instance, in static zinc-bromine batteries, it is desirable for the complexing agent to form a solid, insoluble perbromide to prevent migration. chemisting.com Tetrapropylammonium bromide (TPABr) has been shown to be effective in this regard, as it reversibly converts fluidic Br₂/Br₃⁻ species into a solid phase, which mitigates bromine cross-diffusion and suppresses self-discharge. nih.govnih.gov The effectiveness of different complexing agents can vary based on their solubility in the zinc bromide electrolyte. chemisting.com

| Complexing Agent | Role/Function | Resulting Complex | Reference |

| Quaternary Amines | Act as bromine complexing agents (BCAs) to trap free bromine. | Oily polybromide phase immiscible with the aqueous electrolyte. | nih.gov |

| Methylethylmorpholinium bromide (MEM) | Complexing agent to prevent bromine transfer. | Oily complex precipitate. | mdpi.com |

| Tetrapropylammonium bromide (TPABr) | Multifunctional additive that converts soluble Br₂/Br₃⁻ to a solid phase. | Solid polybromide complex. | nih.gov |

| 1-hexyl-1-methylpyrrolidinium ([C₆MPyrr]⁺) | Cation of an ionic liquid bromide salt that influences zinc deposition. | Forms complex bromozincates, e.g., [C₆MPyrr]₃[Zn₂Br₇]. | researchgate.net |

Electrode Material Design for Enhanced Electrochemical Performance

The design and composition of electrodes are fundamental to the performance, efficiency, and lifespan of zinc-bromide batteries. Research efforts have been directed at optimizing both the negative (zinc) and positive (bromine) electrodes to address challenges such as zinc dendrite formation, low power density, and polarization. nih.govresearchgate.net

For the positive electrode, where the Br⁻/Br₂ redox reaction occurs, materials with high surface area and good electrocatalytic activity are essential. Carbon-based materials are widely used due to their chemical stability and conductivity. mdpi.comnih.gov Common materials include carbon felt and graphite (B72142) felt. mdpi.comresearchgate.net To enhance performance, these materials can be modified. For example, thermally treating graphite-felt electrodes improves their electrocatalytic activity, leading to higher energy efficiency. researchgate.net In some designs, an activated charcoal layer is applied to the positive electrode to control the diffusion rate of bromine. nih.gov

The negative electrode must support uniform and non-dendritic deposition and stripping of metallic zinc. nih.govbohrium.com While zinc foil or plates are used, composite electrode designs are being explored to improve stability and performance. nih.govbohrium.com Zinc/carbon (Zn/C) composite anodes are a promising area of research for achieving long-term operation with high performance. nih.gov The use of porous electrode architectures, incorporating materials like ordered mesoporous carbon (CMK-3), Super P carbon black, and polyvinylidene fluoride (B91410) (PVDF) as a binder, has been shown to enable ultra-stable cycling. nih.gov

| Electrode | Material | Purpose/Enhancement | Reference |

| Positive & Negative | Titanium foam and Carbon felt | Serve as the primary electrode materials. | mdpi.com |

| Positive | Thermally treated graphite-felt | Improves electrocatalytic activity and efficiency. | researchgate.net |

| Positive | Activated charcoal layer | Controls bromine diffusion rate. | nih.gov |

| Negative | Zinc/Carbon (Zn/C) composite | Enhances electrochemical properties for long-term operation. | nih.gov |

| Negative | Porous architecture (CMK-3, Super P, PVDF) | Enables ultra-stable cycling performance. | nih.gov |

Materials Science Applications and Nanomaterial Synthesis

Precursor for Zinc Oxide (ZnO) Nanostructures

While various zinc salts, such as zinc acetate (B1210297), zinc nitrate, and zinc chloride, are commonly employed as precursors for the synthesis of zinc oxide (ZnO) nanostructures, the specific use of zinc bromide dihydrate for this purpose is not extensively documented in scientific literature. The following sections describe the general synthesis routes and control mechanisms for ZnO nanostructures, which are typically applicable to a range of zinc precursors.

Hydrothermal and solvothermal methods are prevalent techniques for synthesizing crystalline nanomaterials like ZnO from a precursor solution in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. The hydrothermal method utilizes water as the solvent, whereas the solvothermal route employs organic solvents. These methods are advantageous for producing high-quality, crystalline ZnO nanostructures with controlled morphologies. The process generally involves the dissolution of a zinc precursor and a mineralizer (like sodium hydroxide (B78521) or ammonia) in the chosen solvent, followed by heating, which facilitates the decomposition of the zinc precursor and subsequent nucleation and growth of ZnO crystals.

The physical and chemical properties of ZnO nanostructures are intrinsically linked to their size, shape (morphology), and crystalline quality. Researchers can manipulate these characteristics by carefully adjusting synthesis parameters. Key factors that influence the final product include:

Temperature and Reaction Time: Higher temperatures and longer reaction durations generally lead to larger and more crystalline nanoparticles.

pH of the Solution: The pH level affects the chemical species present in the precursor solution, influencing the nucleation and growth kinetics of ZnO crystals.

Precursor Concentration: The concentration of the zinc salt and other reactants can impact the size and density of the resulting nanostructures.

Solvent Type: In solvothermal synthesis, the choice of solvent can significantly alter the morphology of the ZnO product due to differences in polarity, boiling point, and interaction with the precursors.

Through the precise control of these parameters, a diverse array of ZnO morphologies has been achieved, including nanorods, nanowires, nanosheets, and flower-like structures.

| Synthesis Parameter | Influence on ZnO Nanostructure Properties |

|---|---|

| Temperature | Affects crystallinity and particle size. Higher temperatures generally promote better crystallinity and larger particles. |

| pH | Influences the hydrolysis and condensation rates of zinc precursors, impacting morphology. |

| Precursor Concentration | Can control the density and size of the nanostructures. |

| Additives/Surfactants | Can direct the growth of specific crystal faces to achieve desired morphologies. |